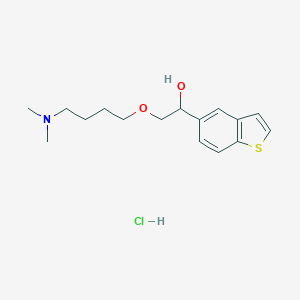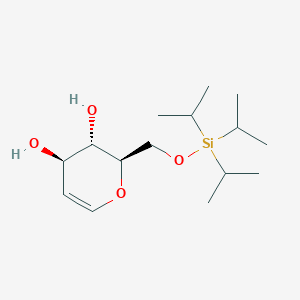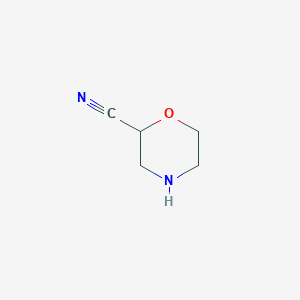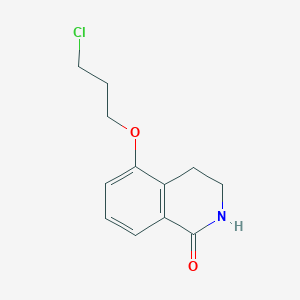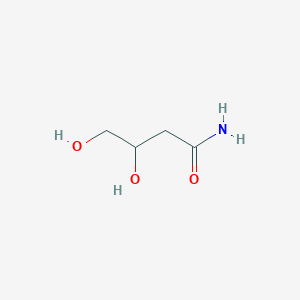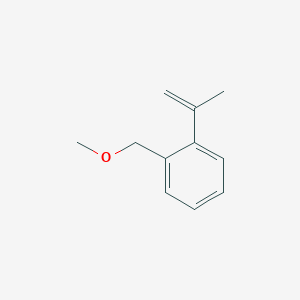
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, also known as isoeugenol methyl ether, is a natural compound commonly found in essential oils of various plants. It has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory and analgesic properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its potential anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemische Und Physiologische Effekte
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been shown to have various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and analgesic properties. In addition, it has been shown to have potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its wide range of potential applications. It can be used in various fields, including medicine, cosmetics, and food industry. Another advantage is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for the research on 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. One direction is to further investigate its potential antimicrobial activity against different microorganisms and its mechanism of action. Another direction is to explore its potential as a natural preservative in food industry. Additionally, further research is needed to fully understand its potential anticancer activity and its mechanism of action. Finally, more studies are needed to investigate its safety and toxicity profile in different applications.
In conclusion, 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is a natural compound with various potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its diverse applications.
Synthesemethoden
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene can be synthesized through different methods, including the O-methylation of eugenol or the isomerization of eugenol to 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, followed by the O-methylation of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. Another method involves the reaction of eugenol with paraformaldehyde and potassium carbonate in the presence of a solvent to yield 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential anticancer activity. In cosmetics, it is commonly used as a fragrance and flavoring agent. In the food industry, it is used as a flavoring agent in various food products.
Eigenschaften
CAS-Nummer |
128139-39-9 |
|---|---|
Produktname |
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(methoxymethyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
ZVUICKAMZNTFOI-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1COC |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1COC |
Synonyme |
Benzene, 1-(methoxymethyl)-2-(1-methylethenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



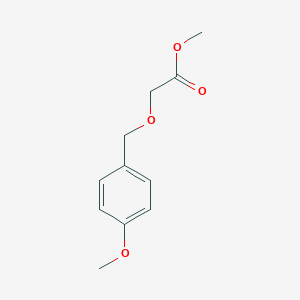
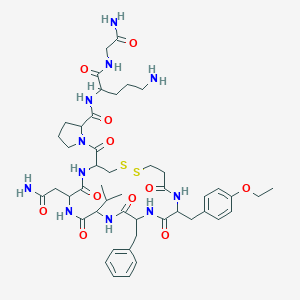
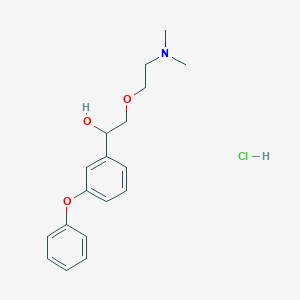
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
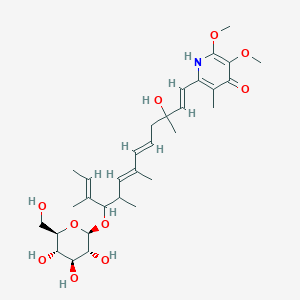
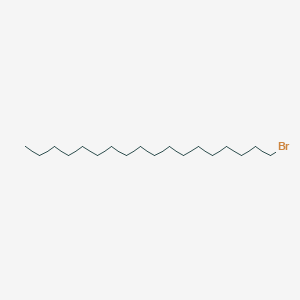
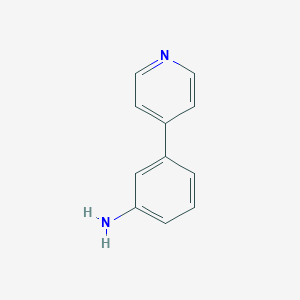
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
